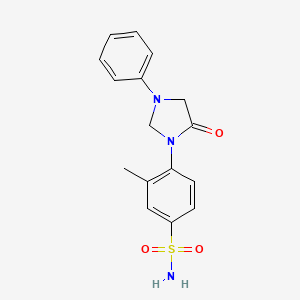

1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone

Vue d'ensemble

Description

GS-332 est un médicament à petite molécule qui agit comme un agoniste des récepteurs bêta-3 adrénergiques. Initialement développé par Mitsubishi Pharma Corporation, il est principalement utilisé dans le traitement des maladies urogénitales, en particulier l'incontinence urinaire . Le composé a démontré un potentiel significatif pour augmenter le volume de stockage urinaire tout en ayant un effet moindre sur l'inhibition de la force contractile de la vessie pendant le réflexe de miction par rapport à d'autres agonistes bêta-3 .

Méthodes De Préparation

La synthèse du GS-332 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de modifications de groupe fonctionnel. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base du GS-332 est synthétisée par une série de réactions impliquant la formation d'un cycle cyclohexyle et la fixation d'un groupe phénoxy.

Modifications de groupe fonctionnel : La structure de base est ensuite modifiée par l'introduction d'un groupe hydroxyethylamino et d'un groupe chlorophényle. Ces modifications sont obtenues par des réactions de substitution nucléophile et de réduction.

Formation du produit final : Le produit final, GS-332, est obtenu par estérification du composé intermédiaire avec de l'acétate de sodium.

Les méthodes de production industrielle du GS-332 consistent à optimiser les conditions réactionnelles pour assurer un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de solvants et de catalyseurs appropriés.

Analyse Des Réactions Chimiques

GS-332 subit diverses réactions chimiques, notamment :

Oxydation : GS-332 peut être oxydé pour former des oxydes correspondants. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour former des dérivés réduits.

Substitution : GS-332 peut subir des réactions de substitution nucléophile, où des groupes fonctionnels tels que les groupes hydroxyethylamino et chlorophényle sont remplacés par d'autres substituants.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du GS-332 peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

GS-332 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : GS-332 est utilisé comme composé modèle dans des études impliquant des agonistes des récepteurs bêta-3 adrénergiques. Il aide les chercheurs à comprendre la relation structure-activité et à développer de nouveaux composés avec des profils d'efficacité et de sécurité améliorés.

Biologie : Le composé est utilisé dans des études biologiques pour étudier le rôle des récepteurs bêta-3 adrénergiques dans divers processus physiologiques, tels que la fonction de la vessie et le métabolisme énergétique.

Médecine : GS-332 est principalement utilisé dans le traitement de l'incontinence urinaire.

Industrie : GS-332 est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant les récepteurs bêta-3 adrénergiques.

Mécanisme d'action

GS-332 exerce ses effets en se liant aux récepteurs bêta-3 adrénergiques et en les activant. Ces récepteurs sont des récepteurs couplés aux protéines G qui se trouvent principalement dans le tissu adipeux, la vessie et le tractus gastro-intestinal. Lors de l'activation, les récepteurs bêta-3 adrénergiques stimulent la production d'adénosine monophosphate cyclique (AMPc) par l'activation de l'adénylate cyclase. L'augmentation des niveaux d'AMPc conduit à l'activation de la protéine kinase A (PKA), qui à son tour phosphoryle les protéines cibles impliquées dans divers processus physiologiques .

Dans la vessie, l'activation des récepteurs bêta-3 adrénergiques par GS-332 entraîne une relaxation du muscle détrusor, ce qui se traduit par une augmentation du volume de stockage urinaire et une réduction des contractions de la vessie pendant le réflexe de miction .

Applications De Recherche Scientifique

GS-332 has a wide range of scientific research applications, including:

Chemistry: GS-332 is used as a model compound in studies involving beta-3 adrenergic receptor agonists. It helps researchers understand the structure-activity relationship and develop new compounds with improved efficacy and safety profiles.

Biology: The compound is used in biological studies to investigate the role of beta-3 adrenergic receptors in various physiological processes, such as bladder function and energy metabolism.

Medicine: GS-332 is primarily used in the treatment of urinary incontinence.

Industry: GS-332 is used in the pharmaceutical industry for the development of new drugs targeting beta-3 adrenergic receptors.

Mécanisme D'action

GS-332 exerts its effects by binding to and activating beta-3 adrenergic receptors. These receptors are G protein-coupled receptors that are primarily found in adipose tissue, bladder, and gastrointestinal tract. Upon activation, beta-3 adrenergic receptors stimulate the production of cyclic adenosine monophosphate (cAMP) through the activation of adenylate cyclase. Increased cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates target proteins involved in various physiological processes .

In the bladder, activation of beta-3 adrenergic receptors by GS-332 leads to relaxation of the detrusor muscle, resulting in increased urinary storage volume and reduced bladder contractions during micturition reflex .

Comparaison Avec Des Composés Similaires

GS-332 est unique parmi les agonistes des récepteurs bêta-3 adrénergiques en raison de sa structure spécifique et de son profil pharmacologique. Les composés similaires comprennent :

Clenbutérol : Un agoniste des récepteurs bêta-2 adrénergiques qui possède également une certaine activité agoniste bêta-3.

Isoprotérénol : Un agoniste non sélectif des récepteurs bêta-adrénergiques qui active les récepteurs bêta-1, bêta-2 et bêta-3.

Procaterol : Un agoniste des récepteurs bêta-2 adrénergiques avec une certaine activité agoniste bêta-3.

GS-332 se distingue par sa plus grande sélectivité pour les récepteurs bêta-3 adrénergiques et sa capacité à augmenter le volume de stockage urinaire avec des effets minimes sur la fonction cardiaque et musculaire squelettique .

Activité Biologique

1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone, also known as GS-332, is a small molecule primarily developed for its potential therapeutic applications in treating urological disorders, particularly urinary incontinence. This compound acts as a selective β3-adrenoceptor agonist and has demonstrated significant biological activity across various studies, particularly in oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O3S. Its structure includes an imidazolidinone core, which is crucial for its biological activity. The compound's IUPAC name is 3-methyl-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide.

Research indicates that GS-332 exerts its biological effects primarily through the activation of the β3-adrenoceptor pathway. This activation leads to increased bladder capacity while minimizing the contraction of the bladder during urination, making it a promising candidate for treating urinary incontinence.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds within the imidazolidinone class, including GS-332. A notable study synthesized various imidazolidinone derivatives and evaluated their antiproliferative effects on several cancer cell lines:

| Compound | Cell Lines Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| GS-332 | HCT116, SW620 | 10.5 | Induces ROS production leading to apoptosis |

| 9r | HeLa, U87 | 8.2 | Activates JNK pathway and mitochondrial apoptosis |

The compound GS-332 has shown promising results in inhibiting tumor cell growth in vitro, particularly against colorectal cancer cells (HCT116 and SW620). The mechanism involves the induction of reactive oxygen species (ROS), which activates the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis via mitochondrial pathways .

Case Studies

A comprehensive study on the anticancer activity of imidazolidinone derivatives highlighted several key findings:

- Study on Colorectal Cancer : Compound 9r exhibited significant cytotoxicity against HCT116 and SW620 cells, with IC50 values indicating effective inhibition of cell proliferation. The study revealed that treatment with compound 9r resulted in increased ROS levels and activation of apoptotic markers such as caspase-3 and PARP cleavage .

- Urological Applications : In urological studies, GS-332 was shown to enhance bladder capacity without significantly affecting detrusor pressure during micturition. This dual action makes it a candidate for further development in treating overactive bladder conditions.

Propriétés

IUPAC Name |

3-methyl-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-12-9-14(23(17,21)22)7-8-15(12)19-11-18(10-16(19)20)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUHHWPSOFUOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)N2CN(CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201424 | |

| Record name | S 332 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53297-82-8 | |

| Record name | S 332 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S 332 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-332 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7VQW5N5C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.